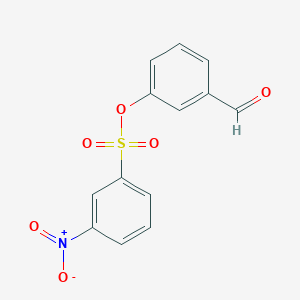

3-Formylphenyl 3-nitrobenzenesulfonate

Description

3-Formylphenyl 3-nitrobenzenesulfonate is a sulfonate ester featuring a nitro group at the meta position of the benzene ring and a formylphenyl substituent. This compound is notable for its role as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and functional materials. For instance, derivatives of 3-nitrobenzenesulfonate esters are used in Rh-catalyzed enantioselective synthesis of aliphatic sulfonyl fluorides, as demonstrated in the synthesis of (R)-2-(3-formylphenyl)-2-phenylethanesulfonyl fluoride (3o) . Additionally, glycidyl ethers derived from 3-nitrobenzenesulfonates are critical precursors for amino-alcohols and carboxylic acids in drug discovery, such as calcilytics for parathyroid hormone regulation .

Properties

IUPAC Name |

(3-formylphenyl) 3-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c15-9-10-3-1-5-12(7-10)20-21(18,19)13-6-2-4-11(8-13)14(16)17/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTMVBGAMANSIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 3-nitrobenzenesulfonate typically involves the reaction of 3-formylphenol with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetone. The mixture is stirred at room temperature, and the product is precipitated out, filtered, and recrystallized from an appropriate solvent to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 3-nitrobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The sulfonate group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonate group under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic medium

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Oxidation: 3-Carboxyphenyl 3-nitrobenzenesulfonate

Reduction: 3-Formylphenyl 3-aminobenzenesulfonate

Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

3-Formylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 3-nitrobenzenesulfonate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Physicochemical Properties

- Solubility : Sodium 3-nitrobenzenesulfonate exhibits high water solubility (>100 g/L at 25°C) due to its ionic nature , whereas sulfonate esters like this compound are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) .

- Thermal Stability : Nitro-substituted sulfonates generally decompose at temperatures above 200°C, while sodium salts show higher thermal stability in industrial applications .

Biological Activity

Overview

3-Formylphenyl 3-nitrobenzenesulfonate (CAS Number: 1432437-14-3) is an organic compound characterized by a formyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety. This compound has garnered interest in various fields, particularly in biological research due to its unique structural features and potential biological activities.

- Molecular Formula : C13H9NO6S

- Molecular Weight : 305.28 g/mol

- Structure : The compound consists of a formyl group (-CHO), a nitro group (-NO2), and a sulfonate group (-SO3) attached to a phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Enhanced Solubility : The sulfonate group improves the compound's solubility in aqueous environments, facilitating its interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonate esters, including this compound, show potential antimycobacterial activity against Mycobacterium tuberculosis strains. This was demonstrated through the synthesis of related compounds that were screened for their effectiveness against resistant strains .

- Enzyme Inhibition : The compound has been used in studies exploring enzyme mechanisms, particularly as a probe in biochemical assays. Its ability to form covalent bonds with enzymes may inhibit their functions, making it a valuable tool in biochemical research .

Case Studies and Research Findings

- Synthesis and Biological Testing :

- Enzyme Mechanism Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenyl 4-nitrobenzenesulfonate | Lacks formyl group | Moderate antimicrobial activity |

| 3-Formylphenylboronic acid | Contains boronic acid instead | Limited biological studies available |

| 4-Formylphenyl 3-nitrobenzenesulfonate | Positional isomer with para formyl group | Similar enzyme inhibition potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.